molecular formula C18H19NO3 B2636356 N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide CAS No. 1421451-20-8

N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide

Cat. No.: B2636356
CAS No.: 1421451-20-8
M. Wt: 297.354
InChI Key: RDGKIXYKJDTION-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1-benzofuran-5-yl and 2-methylbenzamide.

    Reaction Conditions: The reaction involves the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydride (NaH) and methyl iodide (CH3I).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other benzofuran derivatives .

Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-YL)-2-hydroxyethyl]-2-methylbenzamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities such as anti-tumor, antibacterial, and antioxidant properties. The molecular formula is C19H22N2O4C_{19}H_{22}N_{2}O_{4}, with a molecular weight of approximately 342.39 g/mol. The structure includes a hydroxyethyl group and a methylbenzamide component that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It can interact with receptors involved in various signaling pathways, potentially influencing cellular responses.
  • Antioxidant Activity : Similar to other benzofuran derivatives, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Biological Activity Data

Activity Type Description Reference
AntioxidantExhibits potential in scavenging free radicals and protecting against oxidative damage.
NeuroprotectiveAnalogous compounds have shown protective effects against head injuries in animal models.
Enzyme InhibitionMay inhibit specific enzymes related to metabolic disorders and cancer pathways.
AntitumorInvestigated for potential anti-cancer properties through modulation of cell signaling pathways.

Case Studies and Research Findings

  • Neuroprotective Effects : A study on analogues of benzofuran indicated that similar compounds could protect against brain injuries by inhibiting lipid peroxidation and scavenging superoxide radicals. This suggests that this compound may have comparable neuroprotective properties .
  • Antioxidant Properties : Research has demonstrated that benzofuran derivatives can significantly reduce oxidative stress in various cellular models, indicating the potential of this compound in therapeutic applications for oxidative stress-related diseases .
  • Enzyme Interaction Studies : Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-4-2-3-5-15(12)18(21)19-11-16(20)13-6-7-17-14(10-13)8-9-22-17/h2-7,10,16,20H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGKIXYKJDTION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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